molecular formula C12H13F3N2O B14902387 n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide

n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide

Cat. No.: B14902387
M. Wt: 258.24 g/mol
InChI Key: MBFJFYUCZIVVNQ-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a trifluoromethyl-substituted phenyl group, and an acetamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step can be achieved through various methods, including the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Acetamide Moiety: The acetamide group is typically introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-2-((4-(trifluoromethyl)phenyl)amino)acetamide is unique due to its combination of a cyclopropyl group, a trifluoromethyl-substituted phenyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

N-cyclopropyl-2-[4-(trifluoromethyl)anilino]acetamide

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)8-1-3-9(4-2-8)16-7-11(18)17-10-5-6-10/h1-4,10,16H,5-7H2,(H,17,18)

InChI Key

MBFJFYUCZIVVNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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